molecular formula C14H19NO B12489032 1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone

1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone

Cat. No.: B12489032
M. Wt: 217.31 g/mol
InChI Key: AILQHHYEKMUNFK-UHFFFAOYSA-N
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Description

1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenyl ring substituted with a 3-methylpiperidin-1-yl group and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction conditions and ensure high yields and purity.

Chemical Reactions Analysis

1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone can be compared with other similar compounds, such as:

    1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone: This compound has a similar structure but contains a fluorine atom on the phenyl ring, which may alter its chemical and biological properties.

    1-[4-(4-Methylpiperidin-1-yl)phenyl]ethanone: This compound has a different substitution pattern on the piperidine ring, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-[4-(3-methylpiperidin-1-yl)phenyl]ethanone

InChI

InChI=1S/C14H19NO/c1-11-4-3-9-15(10-11)14-7-5-13(6-8-14)12(2)16/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

AILQHHYEKMUNFK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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